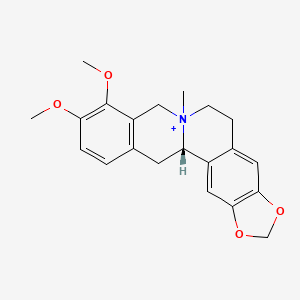
(S)-N-Methylcanadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-methylcanadine is a quaternary ammonium ion that is (S)-canadine bearing an N-methyl substituent. It derives from a (S)-canadine.
Aplicaciones Científicas De Investigación
Metabolism Studies
- Metabolic Characterization : (S)-N-Methylcanadine, an isoquinoline alkaloid, undergoes metabolism in rat liver S9, resulting in several metabolites. This study was the first to investigate its in vitro metabolism using high-performance liquid chromatography and quadrupole time-of-flight mass spectrometry (Zuo et al., 2018).
Enzymatic Processes in Biosynthesis
- Biosynthetic Pathway Enzyme : CYP82Y1 enzyme, identified in opium poppy, catalyzes the 1-hydroxylation of N-methylcanadine, a critical step in noscapine biosynthesis. This discovery contributes to understanding the noscapine biosynthetic pathway (Dang & Facchini, 2013).
- Protective Group in Biosynthesis : In noscapine biosynthesis, acetylation at C13 before C8 hydroxylation introduces a protective group, which is crucial for the conversion of 1-hydroxy-N-methylcanadine to narcotoline hemiacetal. This process involves two cytochromes P450 for specific hydroxylations (Dang, Chen & Facchini, 2015).
Chemical Synthesis and Characterization
- Characterization of Alkaloids : The compound this compound has been isolated from various plant species, contributing to the study of natural product chemistry and alkaloid characterization. Detailed NMR signal assignments have been made for this alkaloid (Binutu & Cordell, 2000).
Gene Regulation
- DNA Methylation and Modifications : N-Methylcanadine is related to compounds like N-methyl-N'-nitro-N-nitrosoguanidine, which are used in studies of DNA methylation and its implications in gene regulation and cancer therapy. Such compounds provide insights into the biological mechanisms underlying DNA modification (Christman, 2002).
Biomedical Applications
- Cancer Research : Compounds structurally related to N-methylcanadine, like N-methyl-N'-nitro-N-nitrosoguanidine, have been utilized in cancer research, particularly in the study of tumor production and DNA interactions. These studies shed light on the mutagenic and carcinogenic potential of certain chemical compounds (Sugimura, Fujimura & Baba, 1970).
Post-Transcriptional Gene Regulation
- mRNA Modifications : Research on N-methylated compounds has contributed to the understanding of post-transcriptional gene regulation, particularly in the context of mRNA modifications. This includes the study of various methylated compounds and their role in cellular processes (Zhao, Roundtree & He, 2016).
Propiedades
Fórmula molecular |
C21H24NO4+ |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1/t17-,22?/m0/s1 |
Clave InChI |
IPABSWBNWMXCHM-LBOXEOMUSA-N |
SMILES isomérico |
C[N+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
SMILES canónico |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




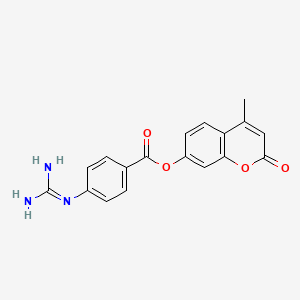
![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)

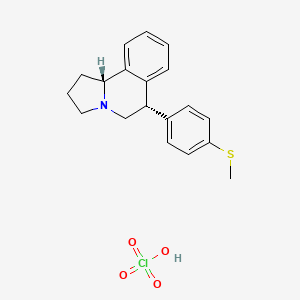
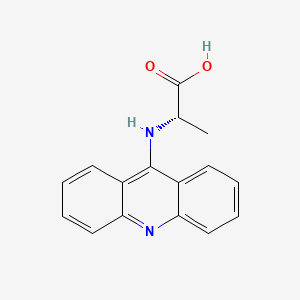

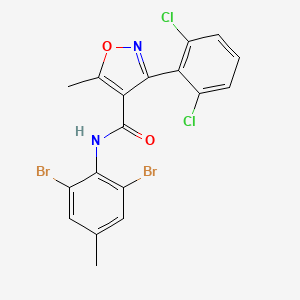

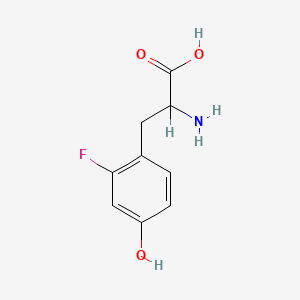
![Methyl 2,6-dideoxy-4-O-(5-{[3-hydroxy-2-methyl-3-(6-methyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoyl]oxy}-6-methyloxan-2-yl)-3-C-methylhexopyranoside](/img/structure/B1209380.png)
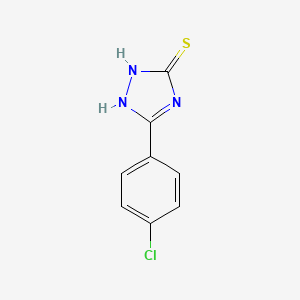

![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1209388.png)